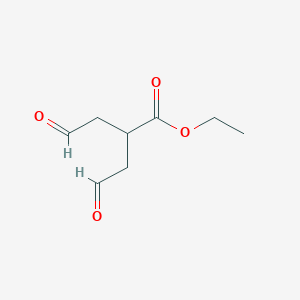

Ethyl 4-oxo-2-(2-oxoethyl)butanoate

Description

Ethyl 4-oxo-2-(2-oxoethyl)butanoate is a specialized ester featuring two oxo (keto) groups and an ethyl ester moiety. Its structure includes a branched carbon chain with ketone functionalities at positions 2 and 4, contributing to its polarity and reactivity. The compound’s dual oxo groups likely enhance its hydrogen-bonding capacity, influencing solubility, volatility, and chemical stability compared to simpler esters.

Properties

Molecular Formula |

C8H12O4 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

ethyl 4-oxo-2-(2-oxoethyl)butanoate |

InChI |

InChI=1S/C8H12O4/c1-2-12-8(11)7(3-5-9)4-6-10/h5-7H,2-4H2,1H3 |

InChI Key |

ZYXAXBVALNQLAN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=O)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-oxo-2-(2-oxoethyl)butanoate with analogous esters, focusing on structural features, functional groups, and observed properties derived from the provided evidence.

Table 1: Structural and Functional Comparison of Ethyl Esters

*Calculated based on molecular formula.

Key Findings

Volatility Trends: Ethyl crotonate (peak 3) and other short-chain esters exhibit high volatility, disappearing after initial washings due to their low molecular weight and weak intermolecular forces . this compound, with its dual oxo groups, is expected to have lower volatility than ethyl crotonate but higher than ethyl octanoate (peak 21) due to increased polarity from ketone functionalities.

Substituent Effects: Aromatic vs. Aliphatic Groups: Ethyl 2-keto-4-phenylbutanoate incorporates a phenyl group, enhancing stability via resonance but reducing solubility in polar solvents compared to aliphatic analogs. Amino and Phenolic Groups: The compound in shows exceptionally high polarity due to its amino and methoxyphenyl substituents, suggesting that this compound—lacking such groups—would exhibit lower solubility in aqueous media.

Reactivity: The dual oxo groups in this compound may render it more reactive toward nucleophilic additions or condensations compared to mono-ketone esters like ethyl 2-keto-4-phenylbutanoate .

Preparation Methods

Beta-Bromophenylethane and Magnesium-Mediated Route

A prominent method involves the Grignard reaction of β-bromophenylethane with magnesium to generate a Grignard reagent, followed by addition to diethyl oxalate. This approach, detailed in CN101265188A , proceeds via:

-

Grignard Reagent Formation : β-Bromophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours. The solvent system may include co-solvents like tetrahydrofuran (THF) to enhance reactivity.

-

Addition to Diethyl Oxalate : The Grignard solution is added to diethyl oxalate at −30–50°C, yielding ethyl 4-oxo-2-(2-oxoethyl)butanoate after hydrolysis and purification.

Optimization Insights :

-

Solvent Ratios : A MTBE-to-β-bromophenylethane molar ratio of 1–5:1 minimizes side reactions.

-

Temperature Control : Maintaining 50–60°C during Grignard formation improves yield (80.5%).

-

Catalyst Use : Iodine initiates the reaction, reducing induction time.

Table 1. Key Parameters for Grignard-Based Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 50–60°C (Grignard) | +15% Efficiency |

| Solvent Composition | MTBE:THF (4:1 v/v) | Reduced Byproducts |

| Addition Time | 2–5 Hours | Maximizes Selectivity |

Oxidative Condensation of Ethyl Acetoacetate

Aldol Condensation Followed by Oxidation

A two-step protocol involves aldol condensation of ethyl acetoacetate with acetaldehyde, followed by oxidation. This method, referenced in Synthetic Communications (1995) , proceeds as:

-

Aldol Condensation : Ethyl acetoacetate reacts with acetaldehyde under basic conditions (e.g., KOH/EtOH) to form a β-keto ester intermediate.

-

Oxidation : The intermediate undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like TEMPO/NaClO to introduce the 4-oxo group.

Advantages :

-

Scalable for industrial production.

-

High functional group tolerance.

Challenges :

Comparative Analysis of Methods

Table 2. Synthesis Route Comparison

| Method | Yield (%) | Cost Efficiency | Scalability | Environmental Impact |

|---|---|---|---|---|

| Grignard Reaction | 80.5 | Moderate | High | Low (Solvent Recovery) |

| Aldol Oxidation | 65–75 | High | Moderate | Moderate (Cr Waste) |

| Biocatalytic | 50–60 | High | Low | Green |

Industrial-Scale Optimization Strategies

Q & A

Q. What are the standard synthetic routes for Ethyl 4-oxo-2-(2-oxoethyl)butanoate?

The compound is typically synthesized via esterification or condensation reactions. For example, a common approach involves reacting ethyl acetoacetate with glyoxal derivatives under basic conditions, using catalysts like pyridine or triethylamine. Solvents such as dichloromethane or ethyl acetate are employed to optimize yield and purity . Key steps include:

- Step 1 : Activation of the carbonyl group via enolate formation.

- Step 2 : Nucleophilic attack on the electrophilic aldehyde group.

- Step 3 : Acidic workup to isolate the product.

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify protons and carbons adjacent to carbonyl groups (e.g., δ ~2.5–3.5 ppm for α-protons to ketones) .

- IR : Strong absorption bands at ~1700–1750 cm confirm ester and ketone functionalities .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 200–250 range) and fragmentation patterns validate the molecular formula .

Q. What are the primary chemical reactions involving this compound?

The compound participates in:

- Oxidation : Conversion to carboxylic acid derivatives using KMnO or CrO .

- Reduction : Formation of secondary alcohols via NaBH or LiAlH .

- Nucleophilic Substitution : Reactivity at the α-carbon with amines or thiols .

Advanced Research Questions

Q. How can contradictions in reaction yield data be resolved?

Discrepancies often arise from variables such as solvent polarity, temperature, or catalyst loading. For example:

| Variable | Impact on Yield | Optimal Range |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF) improve enolate stability | 0–40°C |

| Catalyst | Pyridine enhances esterification efficiency | 5–10 mol% |

| Systematic screening via Design of Experiments (DoE) is recommended to identify critical factors . |

Q. What strategies optimize the synthetic route for scalability?

Advanced methodologies include:

Q. How can mechanistic studies elucidate its reactivity?

Techniques include:

- Isotope Labeling : O tracing to track carbonyl oxygen migration during reactions .

- Kinetic Analysis : Monitoring reaction rates under varying conditions to propose rate-determining steps .

- Computational Modeling : DFT calculations to map transition states and predict regioselectivity .

Q. What analytical methods detect impurities in synthesized batches?

- HPLC/GC-MS : Quantifies residual starting materials or side products (e.g., unreacted ethyl acetoacetate) .

- TGA/DSC : Assesses thermal stability and identifies degradation byproducts .

Methodological Considerations

Q. How is stability under varying storage conditions assessed?

Stability studies involve:

- Temperature/Humidity Stress Tests : Accelerated aging at 40°C/75% RH for 4–8 weeks .

- Light Exposure : UV-vis spectroscopy to detect photodegradation products .

Q. What comparative structural analogs are relevant for SAR studies?

| Compound | Structural Variation | Key Difference |

|---|---|---|

| Ethyl 3-oxo-4-phenylbutanoate | Phenyl substituent | Enhanced lipophilicity . |

| Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate | Trifluoromethyl group | Altered enzyme inhibition . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.